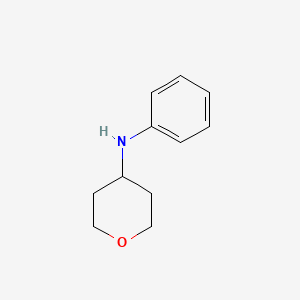

N-Phenyloxan-4-amine

Description

Significance of N-Substituted Oxane-4-amines in Contemporary Organic Synthesis

N-substituted oxane-4-amines are valuable building blocks in organic synthesis, largely due to the presence of the tetrahydropyran (B127337) (THP) ring. The THP motif is a prevalent structural feature in a wide array of biologically active natural products and pharmaceutical agents. nih.govnih.gov Its inclusion in a molecule can influence properties such as solubility, metabolic stability, and lipophilicity. chemicalbook.com

The synthesis of highly substituted aminotetrahydropyrans is an area of active research. nih.govacs.org Methodologies such as palladium-catalyzed stereoselective C-H arylation of aminotetrahydropyran have been developed to create diverse libraries of these compounds for drug discovery. nih.gov The amine functionality on the oxane ring provides a convenient handle for further chemical modifications, allowing for the construction of more complex molecular architectures. nih.gov General methods for the synthesis of amines, such as reductive amination of ketones (like oxan-4-one), are fundamental to accessing this class of compounds. chemspider.com

Historical Development of Research on Analogous Heterocyclic Amines

The study of heterocyclic amines has a long history, initially driven by the dyestuff industry. nih.gov Over time, the focus expanded to their roles in biological systems and as components of therapeutic agents. The synthesis of the core tetrahydropyran ring, also known as oxane, has been explored through various classical methods, including the hydrogenation of dihydropyran over a Raney nickel catalyst. chemicalbook.com

The development of synthetic routes to aminotetrahydropyrans has been a key step. For instance, 4-aminotetrahydropyran (B1267664) can be synthesized from dihydro-2H-pyran-4(3H)-one oxime via hydrogenation. wikipedia.org The subsequent N-arylation of such amino-heterocycles is a crucial transformation. The copper-mediated Chan-Evans-Lam N-arylation, discovered in 1997, provided a significant advancement for forming C-N bonds with arylboronic acids, a method applicable to the synthesis of compounds like N-phenyloxan-4-amine. nih.gov More recent developments have focused on creating more efficient and sustainable protocols, such as microwave-mediated N-arylation reactions. nih.gov

Emerging Research Paradigms for the this compound Structural Motif

The this compound structural motif is situated at the intersection of several emerging research paradigms in medicinal chemistry. One significant trend is the use of saturated heterocyclic scaffolds, like the oxane ring, as bioisosteres for more traditional aromatic rings to improve physicochemical and pharmacokinetic properties. mdpi.com The tetrahydropyran ring, for example, is considered a valuable three-dimensional ring system in marketed drugs. wikipedia.org

There is a growing interest in the development of novel therapeutic agents targeting a wide range of diseases, and heterocyclic compounds are central to these efforts. mdpi.comnih.gov Oxazine derivatives, which are structurally related to oxane-containing compounds, have shown a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. mdpi.comnih.gov Specifically, aryl amino-THP derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), offering a new therapeutic avenue for type 2 diabetes. nih.gov The ability to perform sequential C-H functionalization on the aminotetrahydropyran core opens up new possibilities for creating libraries of diverse molecules for screening against various biological targets. nih.govacs.org This strategy allows for the rapid generation of novel chemical entities based on the this compound scaffold for future drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyloxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJVGDCRSDRHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenyloxan 4 Amine and Its Derivatives

Advanced Coupling Reactions in N-Phenyloxan-4-amine Synthesis

The construction of the N-phenyl moiety onto the tetrahydropyran-4-amine core primarily relies on transition metal-catalyzed cross-coupling reactions. These methodologies offer efficient pathways to form the C-N bond, overcoming limitations of traditional nucleophilic substitution methods.

Carbon-Nitrogen Cross-Coupling Methodologies

Carbon-nitrogen (C-N) cross-coupling reactions represent a cornerstone in the synthesis of aromatic amines, including this compound. Among the most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation, both of which have been extensively developed to facilitate the formation of aryl-amine bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile for forming C-N bonds between aryl halides (or pseudohalides) and amines. It typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, tetrahydropyran-4-amine would react with an aryl halide, such as bromobenzene (B47551) or iodobenzene. Advances in ligand design have enabled the coupling of a wide range of amines, including cyclic secondary amines like tetrahydropyran-4-amine, with aryl halides under relatively mild conditions wikipedia.orgacs.orgtcichemicals.commdpi.com. Various generations of palladium catalyst systems have been developed, each offering improved scope and efficiency, allowing for the coupling of sterically hindered amines and less reactive aryl halides wikipedia.orgacs.orgnih.gov. For instance, studies on similar cyclic amines have reported high yields (72-97%) using Buchwald-Hartwig conditions with specific palladium catalysts and ligands nih.gov.

Ullmann Condensation: The Ullmann reaction, traditionally a copper-mediated process, also facilitates C-N bond formation between aryl halides and amines researchgate.netwikipedia.orgorganic-chemistry.org. While classical Ullmann conditions often require high temperatures (above 200 °C) and activated aryl halides, modern advancements have introduced more efficient copper catalyst systems, often utilizing ligands, allowing for milder reaction conditions and broader substrate scope mdpi.comacs.org. The Goldberg reaction, a variant of the Ullmann reaction, specifically refers to the arylation of amines researchgate.netwikipedia.org. These copper-catalyzed methods can be an alternative to palladium catalysis, particularly when cost-effectiveness is a significant consideration, although they may still demand higher temperatures compared to the most advanced Buchwald-Hartwig protocols wikipedia.orgacs.org.

Catalytic Approaches for Aromatic Amine Synthesis

The catalytic systems employed in C-N cross-coupling reactions are central to the efficient synthesis of this compound.

Palladium Catalysis: Palladium catalysts, often in combination with specialized phosphine ligands (e.g., Josiphos ligands), are highly effective for the N-arylation of amines wikipedia.orgacs.orgtcichemicals.comnih.gov. These catalytic systems facilitate the key steps of the reaction mechanism, including oxidative addition of the aryl halide to Pd(0), amine coordination, deprotonation, and reductive elimination to form the C-N bond wikipedia.org. The choice of ligand is critical for promoting rapid reductive elimination and minimizing side reactions, thereby enhancing the yield and scope of the amination acs.org.

Copper Catalysis: Copper salts and complexes, often in combination with various ligands, are employed in Ullmann-type N-arylations mdpi.comacs.org. Copper(I) species are typically involved in the catalytic cycle, undergoing oxidative addition with aryl halides and subsequent reductive elimination mdpi.com. While traditional methods relied on stoichiometric copper, modern approaches utilize catalytic amounts of copper, often supported on heterogeneous materials, to improve sustainability and recyclability mdpi.commdpi.com.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and improve process efficiency. For the synthesis of this compound, several green approaches can be considered:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, reduce reaction times, and often improve yields compared to conventional heating foliamedica.bgnih.govnih.gov. This technique has been applied to various C-N coupling reactions, offering a more energy-efficient and faster route to N-aryl amines nih.govnih.gov.

Solvent-Free Conditions and Mechanochemistry: Performing reactions under solvent-free conditions, often utilizing ball milling (mechanochemistry), offers substantial environmental benefits by eliminating solvent waste and reducing purification steps nih.govrsc.org. Such methods can lead to high yields and atom economy nih.govrsc.org.

Data Table 1: Examples of C-N Cross-Coupling Reactions for Aryl Amine Synthesis

| Reaction Type | Aryl Halide / Pseudohalide | Amine Component | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Buchwald-Hartwig Amination | Aryl Bromide | Cyclic secondary amine | Pd(OAc)₂ / GPhos | NaOTMS | THF | 50 | 80-95 | nih.gov |

| Buchwald-Hartwig Amination | Aryl Triflate | Heterocyclic amine | Pd catalyst (unspecified) / Ligand (unspecified) | Base | Solvent | Not specified | 72-97 | nih.gov |

| Buchwald-Hartwig Amination | Aryl Bromide | Cyclic secondary amine | Pd(0) species / Ligand (e.g., P(o-Tolyl)₃) | Base | Dioxane | Not specified | Modest | wikipedia.org |

| Ullmann-Type Condensation | Aryl Halide | Amine | Copper catalyst (e.g., CuI) / Ligand (optional) | Base | High-boiling | > 210 | Varies | wikipedia.org |

| Ullmann-Type Condensation | Aryl Halide | Amine | Immobilized Cu or Pd species | Base | Various | Not specified | Varies | mdpi.com |

Note: Direct experimental data for the synthesis of this compound using these specific conditions were not explicitly found in the provided snippets. The table includes examples from related C-N coupling reactions involving secondary cyclic amines or general amine arylation to illustrate the methodologies.

Data Table 2: Green Chemistry Approaches in Related Amine Synthesis

| Methodology | Reaction Type | Catalyst / Reagent | Conditions | Yield (%) | Notes | Reference |

| Microwave-Assisted | N-Arylation of Amines | Not specified | Microwave irradiation, 2-propanol | High | Faster reaction times, improved yields compared to conventional heating. | nih.gov |

| Microwave-Assisted | Hantzsch Thiazole Synthesis | Ethanone derivatives, thioureas | Microwave irradiation, Methanol, 90 °C, 30 min | 89-95 | Shorter reaction time, higher yields than conventional reflux. | nih.gov |

| Solvent-Free / Mechanochem | Multicomponent Synthesis | Nanoporous MOF (Cu₂(NH₂-BDC)₂(DABCO)) | Ball milling, ambient temperature | Good-Excellent | Eliminates solvent, high atom efficacy, catalyst reuse. | nih.gov |

| Recyclable Catalyst | Synthesis of 1,4-Dihydropyrans | Ta-MOF nanostructures | Not specified | High | High recyclability, negligible efficiency reduction over 6 uses. | frontiersin.org |

| Recyclable Catalyst | Synthesis of 1,4-Dihydropyrans | ZrCl₄@Arabic Gum | Solvent-free, 50 °C | High | Efficient, recyclable, short reaction time, simple operation. | ajchem-a.com |

Note: These examples showcase green chemistry principles applied to related heterocyclic syntheses. The principles, such as microwave assistance, solvent-free conditions, and recyclable catalysts, are directly applicable to optimizing the synthesis of this compound.

Compound List:

this compound

4-(phenylamino)tetrahydropyran

Tetrahydropyran-4-amine

Bromobenzene

Iodobenzene

Piperazine

4-chloroquinazolines

Aryl halides

Aryl pseudohalides

Aryl ethers

Aryl thioethers

Aryl nitriles

Alkyl halides

Aryl boronic acids

Tetrahydro-4H-pyran-4-one

Methylamine

4-nitrobenzylbromide

N-methyl-N-(tetrahydropyran-4-yl)amine

N-(4-nitrobenzyl)-N-(tetrahydropyran-4-yl)amine

4-chlorotetrahydropyran (B167756)

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives

4-aminoquinazoline compounds

Thiazole derivatives

1,3,4-oxadiazole (B1194373) derivatives

Tetrahydropyrimidine derivatives

4H-pyrans

1,4-Dihydropyrans

Quinazolines

Imidazo[2,1-b]thiazoles

N-arylheterocyclic substituted-4-aminoquinazoline compounds

N-phenethyl-4-anilinopiperidine

N-phenethyl-4-piperidone

Raney Nickel (Raney Ni)

Palladium catalysts (e.g., Pd(OAc)₂, Pd(0), Pd(II))

Copper catalysts (e.g., CuI)

Phosphine ligands (e.g., P(o-Tolyl)₃, GPhos, Josiphos ligands)

Metal-Organic Frameworks (MOFs)

Zinc oxide nanoparticles (ZnO nanoparticles)

Zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum)

Metal oxides

Reaction Mechanisms and Reactivity of N Phenyloxan 4 Amine

Nucleophilic Reactivity of the Amine Functionality

The secondary amine group in N-Phenyloxan-4-amine is expected to display typical amine reactivity, primarily acting as a nucleophile.

Alkylation of amines generally involves the reaction of the amine's lone pair of electrons with an electrophilic alkylating agent, such as an alkyl halide or an alcohol. The mechanism typically proceeds via an SN2 pathway when using alkyl halides, where the amine attacks the carbon atom bearing the leaving group, displacing it and forming a new carbon-nitrogen bond chim.itresearchgate.netbeilstein-journals.org. This process leads to the formation of a secondary amine (if starting from a primary amine, which this compound is not, but it can be further alkylated) or a tertiary amine. With excess alkylating agent, further alkylation can occur, eventually leading to the formation of quaternary ammonium (B1175870) salts chim.itbeilstein-journals.org.

Alternative alkylation strategies, such as "hydrogen borrowing" mechanisms catalyzed by transition metals, allow for the alkylation of amines using alcohols. In these processes, the alcohol is first oxidized to an aldehyde, which then condenses with the amine to form an imine or iminium ion. The catalyst then facilitates the transfer of hydrogen from the alcohol to the imine/iminium ion, yielding the alkylated amine msu.eduorganic-chemistry.org.

General Mechanism: Nucleophilic attack by the amine nitrogen on the electrophilic carbon of the alkylating agent.

Common Reagents: Alkyl halides (e.g., methyl iodide, ethyl bromide), alcohols (with catalysts), epoxides.

Products: Secondary, tertiary amines, or quaternary ammonium salts.

Acylation involves the reaction of the amine with an acylating agent, typically an acyl halide (like an acid chloride) or an acid anhydride, to form an amide beilstein-journals.orgchemicalbook.comsmolecule.com. The mechanism is generally a nucleophilic addition-elimination process. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then eliminates the leaving group (e.g., chloride ion from an acyl chloride) and a proton, leading to the formation of a stable amide chemicalbook.comsmolecule.com. When acyl chlorides are used, a base (such as pyridine (B92270) or excess amine) is often employed to neutralize the hydrochloric acid byproduct beilstein-journals.orgsmolecule.com. In some cases, especially with acyl chlorides and non-protic amines, a cationic acyl intermediate can be formed, which is a more potent acylating agent chemicalbook.com.

General Mechanism: Nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by elimination of a leaving group.

Common Reagents: Acyl chlorides, acid anhydrides.

Products: Amides.

N-dealkylation refers to the removal of an alkyl group from a nitrogen atom. This transformation is significant in both synthetic chemistry and drug metabolism. Various chemical, catalytic, and enzymatic methods exist for N-dealkylation researchgate.netnih.govnih.gov.

Chemical methods include the von Braun reaction, which uses cyanogen (B1215507) bromide to cleave N-alkyl groups from tertiary amines, forming a cyanamide (B42294) and an alkyl bromide nih.gov. Chloroformates, such as phenyl or ethyl chloroformate, can also be used for N-dealkylation, typically in the presence of a base nih.govnih.gov.

Catalytic methods, particularly palladium-catalyzed reactions, have been developed for the N-dealkylation of tertiary amines nih.govnih.gov. Enzymatic N-dealkylation, notably by cytochrome P450 enzymes, is a crucial metabolic pathway for many xenobiotics and drugs. These enzymatic processes often proceed via hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms, leading to the formation of carbinolamine intermediates that subsequently decompose to yield the dealkylated amine and an aldehyde or ketone researchgate.netnih.govresearchgate.netgoogle.com. Electrochemical oxidation can also induce N-dealkylation researchgate.net.

Methods: Chemical reagents (e.g., cyanogen bromide, chloroformates), catalytic methods (e.g., Pd-catalyzed), enzymatic (e.g., CYP450), electrochemical.

Mechanisms: Often involve HAT or SET pathways, leading to carbinolamine intermediates.

Products: Secondary amines (from tertiary amines) or primary amines (from secondary amines).

Reactivity Profile of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring is a saturated six-membered oxygen-containing heterocycle. Its reactivity is generally analogous to that of acyclic ethers, being relatively stable under neutral and basic conditions but susceptible to cleavage under strongly acidic conditions or in the presence of potent Lewis acids msu.edu.

The tetrahydropyran ring can undergo ring-opening reactions, particularly under acidic catalysis, which can lead to linear products or participate in further cyclization reactions researchgate.netmsu.edunih.gov. For instance, reactions involving tetrahydropyran and primary aromatic amines over activated alumina (B75360) can result in ring-opening followed by cyclization to form N-arylpiperidines researchgate.net. The synthesis of tetrahydropyran derivatives often relies on intramolecular cyclization reactions, such as hydroalkoxylation or Prins cyclizations, which form the six-membered ring organic-chemistry.org.

While the general reactivity of the tetrahydropyran ring is understood, specific research findings detailing ring-opening or ring-closing reactions directly involving the tetrahydropyran core of this compound were not identified.

Functionalization of the tetrahydropyran ring can be achieved through various methods, often involving activation of the ring or its substituents. For example, regioselective α-lithiation and subsequent electrophilic functionalization of phenyl-substituted tetrahydropyrans have been reported, targeting positions adjacent to the phenyl group and the ring oxygen researchgate.net.

However, specific studies detailing regioselective or stereoselective functionalization of the tetrahydropyran ring within the this compound structure, or providing detailed research findings and data tables for such transformations, were not found in the provided search results.

Compound List:

this compound

Reactivity of the N-Phenyl Moiety

The N-phenyl moiety in this compound consists of a phenyl ring directly bonded to the nitrogen atom of the amine functional group, which is itself part of the larger oxan-4-amine structure (likely a 4-aminotetrahydropyran (B1267664) derivative). This direct attachment of an electron-donating amino group to the aromatic ring profoundly impacts the phenyl ring's susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the directly attached amino (-NH-) group. This activating effect stems from the lone pair of electrons on the nitrogen atom, which can delocalize into the π-system of the phenyl ring through resonance. This delocalization increases the electron density within the phenyl ring, particularly at the ortho and para positions, making them more attractive targets for electrophilic attack. Consequently, the phenyl ring of this compound is expected to undergo EAS reactions more readily than unsubstituted benzene (B151609).

Common EAS reactions, such as nitration, halogenation, Friedel-Crafts alkylation, and Friedel-Crafts acylation, are anticipated to occur preferentially at the ortho and para positions of the phenyl ring. These reactions typically require the presence of a catalyst, often a Lewis acid or a strong protic acid, to generate a potent electrophile that can overcome the activation energy barrier for substitution on the aromatic system.

Table 1: Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring of this compound

| Reaction Type | Typical Electrophile | Directing Effect | Activation/Deactivation | Rationale for Reactivity |

| Nitration | NO₂⁺ | Ortho, Para | Activating | Resonance donation of nitrogen's lone pair increases electron density at ortho/para positions. scispace.com |

| Halogenation (e.g., Bromination) | Br⁺ | Ortho, Para | Activating | Resonance donation of nitrogen's lone pair increases electron density at ortho/para positions. scispace.com |

| Friedel-Crafts Alkylation | R⁺ | Ortho, Para | Activating | Resonance donation of nitrogen's lone pair increases electron density at ortho/para positions. scispace.commasterorganicchemistry.com |

| Friedel-Crafts Acylation | RCO⁺ | Ortho, Para | Activating | Resonance donation of nitrogen's lone pair increases electron density at ortho/para positions. scispace.commasterorganicchemistry.com |

The specific regioselectivity and reaction rates would be influenced by the exact nature of the electrophile and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Ring

Metal-catalyzed cross-coupling reactions represent a powerful suite of tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For the phenyl ring of this compound to participate in such reactions, it typically needs to be functionalized with a suitable leaving group, such as a halide (e.g., bromine, iodine) or a pseudohalide (e.g., triflate). If such a functional group is present on the phenyl ring, it can serve as the electrophilic partner in various palladium-, nickel-, or copper-catalyzed coupling processes.

These reactions are crucial for elaborating the structure of the phenyl moiety, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. Common examples include Suzuki-Miyaura coupling (with organoboron compounds), Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines, forming C-N bonds). While some literature describes cross-coupling reactions as methods for synthesizing compounds related to this compound smolecule.com, the principles of these reactions can be applied to functionalize the phenyl ring of this compound itself, provided the appropriate pre-functionalization is present.

Table 2: Metal-Catalyzed Cross-Coupling Reactions Applicable to a Functionalized Phenyl Ring in this compound

| Reaction Type | Typical Catalyst | Coupling Partner | Requirement on Phenyl Ring | Bond Formed |

| Suzuki-Miyaura Coupling | Pd catalyst | Organoboron compound (e.g., boronic acid) | Halide (Br, I), Triflate | C-C |

| Heck Reaction | Pd catalyst | Alkene | Halide (Br, I), Triflate | C-C |

| Sonogashira Coupling | Pd/Cu catalyst | Terminal alkyne | Halide (Br, I), Triflate | C-C |

| Buchwald-Hartwig Amination | Pd catalyst | Amine | Halide (Br, I), Triflate | C-N |

| Stille Coupling | Pd catalyst | Organotin compound | Halide (Br, I), Triflate | C-C |

| Negishi Coupling | Pd or Ni catalyst | Organozinc compound | Halide (Br, I), Triflate | C-C |

| Chan-Lam Coupling | Cu catalyst | Amine, alcohol, or thiol | Boronic acid | C-N, C-O, C-S |

The choice of catalyst, ligands, base, and solvent are critical parameters that dictate the success and selectivity of these cross-coupling reactions.

Theoretical and Computational Investigations of N Phenyloxan 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are indispensable for characterizing the electronic structure and predicting the reactivity of molecules. These methods allow for the determination of electron distribution, molecular orbital energies, and potential energy surfaces for chemical transformations.

Specific published research detailing Density Functional Theory (DFT) studies focused on determining the ground and transition states for N-Phenyloxan-4-amine was not found in the accessible scientific literature. DFT is a widely utilized computational approach for calculating the electronic structure of molecules, enabling the optimization of geometries for ground states and, when extended, for transition states of chemical reactions. Such studies are crucial for mapping potential energy surfaces to identify stable molecular conformations and the energy barriers associated with chemical transformations.

The prediction of reaction thermodynamics and kinetics for this compound, which would involve calculating parameters such as activation energies, reaction enthalpies, and free energies, was not found in the scientific literature. These calculations typically build upon DFT-optimized structures and transition states to quantify the feasibility and rate of chemical reactions. Without dedicated computational studies on this compound, its thermodynamic stability and kinetic parameters for potential chemical transformations remain uncharacterized through these specific computational methods.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time. They are instrumental in exploring conformational flexibility, interactions with the surrounding environment, and solvation effects.

Specific molecular dynamics simulations detailing the conformational landscape and flexibility of the this compound scaffold were not identified in the accessible scientific literature. MD simulations are employed to explore the various stable and semi-stable three-dimensional arrangements (conformations) a molecule can adopt, thereby providing insights into its inherent flexibility and the energy landscape governing these states. Such analyses are critical for understanding how a molecule might interact with biological targets or other chemical entities.

Published research specifically employing molecular dynamics simulations to investigate the intermolecular interactions and solvation effects of this compound was not found. These simulations can elucidate how this compound interacts with solvent molecules (solvation) and other chemical species (intermolecular interactions), which are crucial for understanding its behavior in solution and its potential interactions within complex systems. While studies on analogous compounds have explored these aspects using MD peerj.com, specific data pertaining to this compound is not available.

Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | nih.govchemscene.com |

| Molecular Weight | 177.24 g/mol | nih.govchemscene.com |

| TPSA (Topological Polar Surface Area) | 35.25 Ų | chemscene.com |

| LogP (Predicted) | 1.651 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Compound List

this compound

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

SAR and QSAR are computational approaches that establish a correlation between the chemical structure of molecules and their biological activities. These methods are instrumental in guiding the design of new compounds with desired properties and in optimizing existing lead molecules.

Ligand-Based Design Principles for Analogous Systems

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of a biological target is unknown, or when a series of active ligands with characterized biological activities are available. LBDD principles leverage the information from these known active molecules to design novel compounds. For molecules like this compound, which possess distinct structural features such as a phenylamine group and a tetrahydropyran (B127337) ring, LBDD principles would involve:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's interaction with a biological target. For this compound, analyses would focus on how modifications to the phenyl ring, the amine linker, or the tetrahydropyran ring influence its binding affinity and biological effect. Studies on aniline (B41778) derivatives have demonstrated that variations in their electronic and steric properties significantly impact their binding capabilities mdpi.comresearchgate.netdergipark.org.trmdpi.com. The conformational flexibility of the tetrahydropyran ring can also play a crucial role in molecular recognition nih.govnih.govnih.gov.

2D and 3D QSAR: These methods develop mathematical models that quantitatively link molecular descriptors to biological activity.

2D QSAR utilizes molecular descriptors derived from the molecule's structure, such as physicochemical properties (e.g., lipophilicity, molar refractivity) and topological indices ajrconline.orgnih.gov.

3D QSAR techniques, including Comparative Molecular Field Analysis (CoMFA) and GRID, employ 3D structural information (steric, electrostatic, and hydrophobic fields) to construct predictive models ajrconline.orgnih.gov. For compounds like this compound, these analyses would assess how structural variations, such as substituents on the phenyl ring or modifications to the tetrahydropyran moiety, affect biological activity. Research on aniline derivatives has explored the impact of positional isomers and substituents on binding affinity mdpi.comresearchgate.net.

Similarity Searching: This approach identifies known active compounds that share structural or physicochemical similarities with this compound, often based on descriptor similarity or substructure matching.

Table 1: Representative Binding Data from Analogous Systems

| Compound Class/Example | Target / Activity Measure | Binding Affinity / Activity Value | Reference |

| N-benzyl/allyl aniline deriv. (e.g., compound 1a) | hCA I (Binding Energy) | -9.1 kcal/mol | researchgate.net |

| N-benzyl/allyl aniline deriv. (e.g., compound 1a) | hCA II (Binding Energy) | -8.8 kcal/mol | researchgate.net |

| N-benzyl/allyl aniline deriv. (e.g., compound 1a) | AChE (Binding Energy) | -9.3 kcal/mol | researchgate.net |

| HIV-1 protease inhibitor (Compound 38) | HIV-1 protease (Ki) | 8 nM | nih.gov |

| HIV-1 protease inhibitor (Compound 33) | HIV-1 protease (Ki) | 2.7 pM | nih.gov |

| HIV-1 protease inhibitor (Compound 33) | HIV-1 protease (IC50) | 0.5 nM | nih.gov |

| Pectinolide K | MCF7 cells (IC50) | 0.5 µM | mdpi.com |

| Pectinolide K | HeLa cells (IC50) | 0.7 µM | mdpi.com |

| Pectinolide K | HCT-15 cells (IC50) | 0.8 µM | mdpi.com |

Computational Modeling of Molecular Recognition and Binding

Computational modeling techniques are vital for predicting the intricate ways molecules interact with biological targets, such as proteins and enzymes.

Molecular Docking: This method predicts the most favorable orientation of a ligand, such as this compound, within the active site of a target protein and estimates its binding affinity. Docking studies typically involve scoring the interaction based on various energy terms, revealing potential binding poses and identifying key amino acid residues involved in the interaction researchgate.netdergipark.org.trmdpi.combibliotekanauki.plresearchgate.net. For instance, studies on aniline derivatives have employed docking to elucidate their inhibitory mechanisms against enzymes like carbonic anhydrase and acetylcholinesterase researchgate.net. Similarly, tetrahydropyran scaffolds have been investigated for their binding interactions, often involving hydrogen bonds with the ring oxygen or van der Waals forces with hydrophobic regions of the protein nih.govnih.govresearchgate.net.

Binding Free Energy Calculations: More sophisticated methods, such as molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) or free energy perturbation (FEP), provide quantitative estimations of binding affinities. These calculations offer a more rigorous assessment of the strength of interaction between this compound and its target compared to simpler docking scores.

Advanced Spectroscopic and Analytical Characterization of N Phenyloxan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For N-Phenyloxan-4-amine, various NMR techniques are employed to map out its atomic connectivity and environment.

Multi-dimensional NMR experiments are essential for establishing the complete structural framework of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments help identify proton-proton couplings, delineating which protons are adjacent to each other within the molecule. For this compound, COSY data would typically show correlations between protons on adjacent carbons within the tetrahydropyran (B127337) ring and between protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation) experiments correlate directly bonded proton and carbon atoms. This is vital for assigning specific proton signals to their corresponding carbon signals, confirming the carbon backbone and the positions of substituents. Research on related compounds, such as 1-(4-phenyloxan-4-yl)piperidine hydrochloride, indicates that HMBC spectra are instrumental in establishing connectivity across the entire structure, linking the phenyl, tetrahydropyran, and piperidine (B6355638) rings nist.gov.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range correlations between protons and carbons (typically two or three bonds away). These are particularly useful for connecting different molecular fragments, such as linking the phenyl ring to the tetrahydropyran ring via the amine nitrogen, and for confirming the positions of substituents on the rings. For instance, in related structures, HMBC correlations are used to confirm the presence of a tetrahydropyran ring and its connections to other moieties nih.govacs.orgresearchgate.net.

While specific NMR data for this compound were not directly detailed in the provided search results, studies on structurally similar compounds like 1-(4-phenyloxan-4-yl)piperidine hydrochloride show extensive use of COSY, HSQC, and HMBC to confirm the presence of phenyl and tetrahydropyran rings and their connectivity nist.gov.

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a compound and, if applicable, the ratio of isomers.

Purity Determination: qNMR typically involves the addition of a known amount of an internal calibrant (IC) with a known purity and molecular weight. By integrating the signals of the analyte and the internal calibrant, the absolute purity of the analyte can be calculated acs.org. This method is highly accurate and does not require the analyte to be isolated in a pure form beforehand.

Isomeric Ratio Determination: If this compound exists as isomers (e.g., stereoisomers), qNMR can be used to determine their relative ratios by integrating the signals specific to each isomer, provided these signals are resolved.

While specific qNMR data for this compound were not found, the general principles and methodologies for qNMR in purity determination are well-established acs.org.

Solid-state NMR (SS NMR) is employed to study the structural characteristics of solid materials, including polymorphism and crystal structure.

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct solid-state NMR spectra due to differences in their molecular packing and local environments. SS NMR techniques, such as those involving one-dimensional (1D) and two-dimensional (2D) experiments, along with Chemical Shift Anisotropy (CSA) tensor analysis, can differentiate between polymorphs and quantify their relative amounts nih.gov.

Solid-State Structure: SS NMR can provide insights into molecular conformation, hydrogen bonding, and intermolecular interactions within the solid state, complementing X-ray crystallography.

No direct solid-state NMR studies on this compound were identified in the search results. However, SS NMR is a standard technique for characterizing solid-state properties of organic compounds nih.govresearchgate.net.

Mass Spectrometry (MS) for Molecular and Fragment Characterization

Mass spectrometry is indispensable for determining the molecular weight, elemental composition, and fragmentation patterns of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Exact Mass Determination: By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C15H23NO), the calculated exact mass is approximately 233.1779 Da benchchem.com. This precise mass measurement is critical for confirming the molecular formula.

Elemental Composition: HRMS data, when combined with isotopic patterns, can confirm the elemental composition of the molecular ion and fragment ions.

The compound 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine, which is structurally related to this compound, has a reported exact mass of 233.1779 g/mol for its protonated molecule ([M+H]+) benchchem.com.

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected ion and analyzing the resulting fragment ions. This provides structural information by revealing characteristic fragmentation pathways.

Fragmentation Pathways: The fragmentation patterns observed in MS/MS spectra are unique to a molecule's structure. For this compound, fragmentation might involve cleavage of bonds within the tetrahydropyran ring, loss of the phenyl group, or fragmentation of the phenylamine moiety.

Structural Confirmation: By analyzing these fragments, researchers can confirm the proposed structure and identify specific functional groups or structural motifs. For instance, in related compounds, characteristic fragment ions can arise from the loss of specific molecular parts, aiding in structural elucidation nist.govmdpi.comchemrxiv.orgchemrxiv.org. In the context of phencyclidine (PCP) analogs, a common fragmentation pattern observed at low orifice voltage involves the loss of the protonated piperidine ring (m/z 86), which is characteristic of such compounds chemrxiv.org.

While specific MS/MS data for this compound were not detailed, studies on similar compounds demonstrate the utility of MS/MS in elucidating fragmentation pathways, often involving the loss of characteristic fragments like the protonated piperidine ring (m/z 86) or other structural components nist.govmdpi.comchemrxiv.org.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides critical insights into the functional groups and molecular structure of this compound by detecting the vibrations of its chemical bonds. These techniques are sensitive to the specific modes of vibration within a molecule, generating unique spectral fingerprints.

Infrared (IR) Spectroscopy: IR spectroscopy involves passing infrared radiation through a sample and measuring the absorption of specific frequencies, which correspond to the vibrational modes of the molecule's functional groups. For this compound, characteristic absorption bands would be expected for the amine (N-H) and aromatic (phenyl) moieties, as well as the oxane (tetrahydropyran) ring.

N-H Stretching: Secondary amines, like the one present in this compound, typically exhibit a single N-H stretching band in the region of 3300-3350 cm⁻¹ orgchemboulder.com. Aromatic amines might show this band shifted slightly orgchemboulder.com.

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is generally observed as a strong band in the region of 1335-1250 cm⁻¹ orgchemboulder.com.

Aromatic C-H Stretching: The phenyl group is expected to show C-H stretching vibrations slightly above 3000 cm⁻¹ (e.g., around 3030 cm⁻¹) libretexts.org.

Aromatic Ring Vibrations: The phenyl ring typically displays characteristic C=C stretching vibrations in the region of 1600-1450 cm⁻¹ libretexts.org.

C-O Stretching: The C-O stretching vibrations associated with the ether linkage in the oxane ring usually appear in the range of 1050-1150 cm⁻¹ libretexts.org.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrational modes that involve a change in polarizability. It is particularly useful for symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy would confirm the presence of the phenyl ring and the oxane ring, potentially providing complementary data to IR spectroscopy.

Aromatic Ring Vibrations: Raman spectra often show strong bands for aromatic ring stretching modes, typically in the 1600-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions spectroscopyonline.com.

C-H Stretching: Aliphatic C-H stretching modes from the oxane ring would be observed in the region below 3000 cm⁻¹ libretexts.org.

Data Table: Characteristic IR Absorption Bands for this compound (Expected)

| Functional Group/Bond | Expected IR Absorption (cm⁻¹) | Intensity | Notes |

| N-H Stretch (secondary amine) | 3300-3350 | Medium | Single band for secondary amine orgchemboulder.com |

| Aromatic C-H Stretch | ~3030 | Weak | Phenyl ring C-H |

| C=C Stretch (Aromatic) | 1600-1450 | Medium | Phenyl ring vibrations libretexts.org |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong | Characteristic of aromatic amines orgchemboulder.com |

| C-O Stretch (Ether) | 1150-1050 | Strong | Oxane ring ether linkage libretexts.org |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal sscollegejehanabad.orgsci-hub.senih.gov. It provides definitive information on bond lengths, bond angles, molecular conformation, and crystal packing. Crucially, for chiral molecules, X-ray crystallography, particularly when employing anomalous dispersion effects (e.g., using heavy atoms or specific radiation), can determine the absolute stereochemistry d-nb.infosoton.ac.uknih.gov.

For this compound, X-ray crystallography would confirm its molecular structure, including the stereochemistry at the chiral center if present. The oxane ring can adopt various conformations (e.g., chair, boat), and X-ray crystallography would reveal the predominant conformation in the solid state. The presence of the phenyl group and the amine substituent at the same carbon atom (C4) of the oxane ring implies that this carbon atom is a stereocenter if the substituents on the ring are not symmetrical. If this compound is synthesized as a racemate, X-ray crystallography of a single crystal can reveal the absolute configuration of one enantiomer if specific methods are applied d-nb.infosoton.ac.uknih.gov. The Flack parameter is a key metric used to assess the reliability of absolute stereochemistry determination nih.govresearchgate.net.

Key Crystallographic Data: While specific crystallographic data for this compound were not found in the initial search, a typical X-ray diffraction study would yield parameters such as:

Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Parameters (a, b, c, α, β, γ): Dimensions and angles of the unit cell.

Molecular Formula: C₁₁H₁₅NO nih.gov.

Molecular Weight: 177.24 g/mol nih.govchemscene.com.

Conformation: The spatial arrangement of atoms, including the conformation of the oxane ring and the orientation of the phenyl group and amine.

Bond Lengths and Angles: Precise measurements of atomic connectivity.

Intermolecular Interactions: Hydrogen bonding (e.g., N-H···O or N-H···N) or van der Waals forces that stabilize the crystal lattice.

Absolute Configuration (if chiral): Determination of the enantiomeric form, often reported via the Flack parameter nih.govresearchgate.net.

Data Table: Crystallographic Parameters for this compound (Hypothetical/General)

| Parameter | Value/Description | Significance |

| Molecular Formula | C₁₁H₁₅NO | Defines the elemental composition of the compound nih.govchemscene.com. |

| Molecular Weight | 177.24 g/mol | The mass of one mole of the compound nih.govchemscene.com. |

| Space Group | e.g., P2₁, P2₁/c, P1 (depends on crystal symmetry) | Dictates the symmetry operations within the crystal lattice. |

| Unit Cell Lengths | a, b, c (Å) | The dimensions of the unit cell, defining the repeating unit of the crystal. |

| Unit Cell Angles | α, β, γ (degrees) | The angles between the unit cell axes. |

| Flack Parameter | e.g., 0.017(8) (if determined) | Indicates the reliability of the absolute stereochemistry determination nih.govresearchgate.net. |

| Conformation | e.g., Chair conformation of oxane ring, axial/equatorial substituents | Describes the spatial arrangement of atoms, crucial for understanding molecular properties. |

| Intermolecular Bonds | e.g., N-H···O hydrogen bonds | Influence crystal packing, melting point, and solid-state properties. |

N Phenyloxan 4 Amine As a Synthetic Intermediate and Building Block

Derivatization Strategies for the Amine and Ring System

The chemical versatility of N-Phenyloxan-4-amine allows for a wide range of derivatization strategies. These can be targeted to the secondary amine, the phenyl ring, or the oxane ring, enabling the synthesis of a diverse array of functionalized molecules.

Chemical Derivatization of the Amine Group for Functionalization

The secondary amine group in this compound is a primary site for chemical modification, serving as a nucleophilic handle for a variety of transformations. Derivatization at this position is a common strategy to introduce new functional groups, alter the molecule's steric and electronic properties, and build more complex structures.

A variety of reagents are available for the derivatization of secondary amines. These reactions typically involve the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. For instance, acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Alkylation with alkyl halides can introduce new alkyl groups, leading to the formation of tertiary amines.

Several standard derivatization reagents are employed to enhance the analytical detection of amines or to prepare them for further synthetic steps. These reagents often introduce chromophoric or fluorophoric groups, making the derivatives easily detectable by techniques like HPLC. nih.gov

| Reagent Class | Example Reagent | Functional Group Introduced |

| Acylating Agents | Benzoyl chloride | Amide |

| Sulfonylating Agents | Dansyl chloride | Sulfonamide |

| Alkylating Agents | Methyl iodide | Tertiary amine |

| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate |

| Isothiocyanates | Phenylisothiocyanate (PITC) | Thiourea |

The choice of derivatization reagent and reaction conditions can be tailored to achieve specific outcomes. For example, dansyl chloride is known to produce highly fluorescent derivatives, which is advantageous for sensitive detection. lookchem.comorganic-chemistry.org Similarly, FMOC-Cl is another valuable reagent that forms stable derivatives suitable for chromatographic analysis. lookchem.com

Functionalization of the Phenyl Moiety

The phenyl ring of this compound offers another platform for structural modification. Electrophilic aromatic substitution reactions are a common approach to introduce substituents onto the phenyl group. The position of substitution (ortho, meta, or para) is directed by the activating and directing effects of the amine-substituted oxane ring.

Recent advances in C-H functionalization provide powerful tools for the direct introduction of various groups onto the phenyl ring, often with high regioselectivity. researchgate.net These methods can be catalyzed by transition metals like palladium or copper and allow for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed C-H arylation can be used to introduce additional aryl groups. nih.gov

The reactivity of the phenyl ring can be influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the nitrogen can deactivate the ring towards electrophilic substitution, while electron-donating groups can enhance its reactivity. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving the desired functionalization. For example, copper-catalyzed reactions have been employed for the ortho-selective C-H functionalization of aniline (B41778) derivatives. researchgate.net

Selective Modification of the Oxane Ring

The oxane ring, while generally more inert than the amine or phenyl groups, can also be selectively functionalized. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the direct modification of saturated heterocycles like tetrahydropyran (B127337).

A notable example is the palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyrans. nih.gov This reaction allows for the introduction of an aryl group at a specific position on the oxane ring, leading to highly substituted aminotetrahydropyran derivatives. nih.gov This strategy is particularly valuable for creating structurally diverse compound libraries for drug discovery. nih.gov The reaction is compatible with a range of aryl iodides bearing various substituents. nih.gov

Applications in the Synthesis of Complex Heterocyclic Systems

The structural features of this compound make it an excellent building block for the synthesis of more elaborate heterocyclic structures. Its pre-existing rings and reactive amine handle facilitate the construction of fused and other complex ring systems.

Incorporation into Fused Ring Systems

This compound can serve as a key precursor for the synthesis of fused heterocyclic systems. The amine functionality can participate in cyclization reactions with appropriate bifunctional reagents to form new rings fused to the existing oxane or phenyl moieties.

For instance, the amine can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to construct new heterocyclic rings. The specific outcome of such reactions depends on the nature of the reactants and the reaction conditions. Methodologies for the synthesis of fused pyridine (B92270) carboxylates, for example, often rely on the condensation of amino heterocycles with β-alkoxyvinyl glyoxylates. enamine.net

The synthesis of benzo-fused N-heterocycles is a well-established area of organic synthesis, with numerous strategies available for constructing rings fused to a benzene (B151609) nucleus. organic-chemistry.org While direct examples using this compound are not extensively documented, the principles of these reactions are applicable. For example, intramolecular cyclization reactions involving the amine and a suitably functionalized phenyl ring could lead to the formation of fused systems. Photocatalysis has also emerged as a powerful tool for constructing N-heterocycles through radical cyclization pathways. nih.gov

| Reaction Type | Reagent Type | Resulting Fused System (Example) |

| Condensation | α,β-Unsaturated ketones | Fused pyridinone |

| Pictet-Spengler | Aldehydes | Tetrahydro-β-carboline analogue |

| Buchwald-Hartwig amination | o-Halogenated aryl partner with a second reactive site | Fused diazepine |

| Radical Cyclization | Alkene-containing side chain | Fused pyrrolidine |

Role in the Synthesis of Other Amines and Amine Derivatives

Beyond being a target for derivatization, this compound can act as a foundational scaffold for the synthesis of other, more complex amines and their derivatives. The inherent structure of this compound can be carried through a synthetic sequence, with modifications at other positions ultimately yielding a new amine derivative.

For example, functionalization of the phenyl ring, as described in section 6.1.2, followed by further transformations, can lead to a diverse range of substituted anilines where the N-oxan-4-yl moiety is retained. Similarly, modifications of the oxane ring can introduce additional functional groups, which can then be used to build more complex structures, all while preserving the core amine functionality.

The synthesis of substituted aminotetrahydropyrans through C-H functionalization exemplifies this approach, where the initial primary amine is subsequently alkylated or arylated to produce more complex, di-substituted aminotetrahydropyrans. nih.gov This highlights the role of the parent amine as a starting point for generating a library of related, yet structurally distinct, amine derivatives.

Development of Chemically Diverse Compound Libraries

The strategic use of core molecular scaffolds to generate large, chemically diverse libraries of compounds is a cornerstone of modern drug discovery and materials science. The inherent structural features of a scaffold, such as reactive functional groups and three-dimensional architecture, dictate its suitability for creating a wide array of derivatives.

In principle, a molecule like this compound, which possesses a secondary amine and an oxane ring, presents theoretical opportunities for diversification. The secondary amine can undergo a variety of chemical transformations, including but not limited to:

Acylation: Reaction with a diverse set of acyl chlorides or carboxylic acids to produce a library of amides.

Alkylation: Introduction of various alkyl groups through reaction with alkyl halides.

Sulfonylation: Reaction with a range of sulfonyl chlorides to yield sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to generate a library of ureas and thioureas.

Furthermore, the phenyl group offers sites for electrophilic aromatic substitution, potentially allowing for the introduction of additional functional groups, thereby increasing the chemical diversity of the resulting library. The oxane ring, while generally stable, could also be a target for modification under specific reaction conditions.

Despite these theoretical possibilities, the current body of scientific literature does not provide specific examples or detailed research findings on the successful application of this compound as a starting material for the synthesis of chemically diverse compound libraries. The absence of such studies prevents a detailed discussion of reaction schemes, scope of derivatization, or the properties of any resulting compound libraries.

Illustrative Data on Potential Compound Library Generation

The following table provides a hypothetical illustration of how a compound library derived from this compound could be structured. It is important to note that this data is purely illustrative and not based on published research findings for this specific compound.

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Diversity |

| Acylation | Acyl Chlorides | Amide | Introduction of various aryl, heteroaryl, and aliphatic R-groups. |

| Reductive Amination | Aldehydes/Ketones | Tertiary Amine | Incorporation of a wide range of substituted benzyl (B1604629) or other alkyl groups. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Addition of diverse arylsulfonyl and alkylsulfonyl moieties. |

| Buchwald-Hartwig Amination | Aryl Halides | Tertiary Arylamine | Formation of diarylamine structures with varied electronic properties. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.